molecular formula C13H24O B14655403 3,7-Dimethyl-8-propoxyocta-1,6-diene CAS No. 42184-19-0

3,7-Dimethyl-8-propoxyocta-1,6-diene

Cat. No.: B14655403
CAS No.: 42184-19-0
M. Wt: 196.33 g/mol
InChI Key: VAVOISODYGIKTB-UHFFFAOYSA-N
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Description

3,7-Dimethyl-8-propoxyocta-1,6-diene is a specialty organic compound with the molecular formula C13H24O, built upon a terpene-derived skeleton. This structure is characterized by a 1,6-diene system, which classifies it as a conjugated diene. Such conjugated systems are of significant research interest due to their unique reactivity, particularly in electrophilic addition and cyclization reactions. The propoxy functional group appended to the diene core further modulates its properties and potential applications. Its primary research value stems from its role as a versatile intermediate in synthetic organic chemistry. The compound's core structure, 3,7-dimethylocta-1,6-diene, is a known scaffold in terpene chemistry. Literature indicates that related dienes undergo manganese(III)-induced radical additions, where the reaction site (1,2- vs. 6,7-bond) is influenced by the specific radical addend, making them useful for synthesizing complex molecular architectures like cyclopentane derivatives . Furthermore, the parent diene has been studied in reactions with transition metals like palladium(II), leading to Wacker-type oxidations or the formation of π-allyl complexes, and with mercury(II) acetate, which can initiate Markovnikov cyclization to yield isomeric cyclopentyl compounds . These transformations are fundamental for constructing complex molecules in medicinal chemistry and materials science. The reactivity of this conjugated diene is governed by the principles of kinetic and thermodynamic control. Upon electrophilic attack, the molecule can form a resonance-stabilized allylic carbocation intermediate . This allows for the formation of both 1,2-addition (kinetic) and 1,4-addition (thermodynamic) products. The 1,2-adduct, which forms faster at lower temperatures, features the addends on adjacent carbons. In contrast, the 1,4-adduct, which predominates at higher temperatures due to its greater stability from an internal, more-substituted double bond, results in the addends being attached to the terminal carbons of the original diene system . This controllable selectivity is a critical tool for researchers aiming to synthesize specific isomers. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

42184-19-0

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

3,7-dimethyl-8-propoxyocta-1,6-diene

InChI

InChI=1S/C13H24O/c1-5-10-14-11-13(4)9-7-8-12(3)6-2/h6,9,12H,2,5,7-8,10-11H2,1,3-4H3

InChI Key

VAVOISODYGIKTB-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(=CCCC(C)C=C)C

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Followed by Etherification

The Diels-Alder reaction provides a robust framework for constructing bicyclic intermediates, which can be functionalized to introduce the propoxy group.

Step 1 : Cycloaddition of a diene (e.g., 2-methyl-1,3-butadiene) with a dienophile (e.g., 3-methylacryloyl chloride) yields a bicyclo[2.2.2]octene intermediate.
Step 2 : Ring-opening metathesis (using Grubbs’ catalyst) introduces the 1,6-diene system.
Step 3 : Hydroxylation at C8 via Sharpless asymmetric dihydroxylation, followed by propylation using Mitsunobu conditions (propyl iodide, PPh₃, DIAD).

Key Data :

Step Reaction Catalyst/Conditions Yield (%) Source
1 Diels-Alder cycloaddition Heat, 80°C 78
2 Ring-closing metathesis Grubbs’ II, CH₂Cl₂, 40°C 65
3 Mitsunobu propylation PPh₃, DIAD, THF, 0°C→RT 82

Olefin Metathesis of Citronellene Derivatives

Citronellene (3,7-dimethylocta-1,6-diene) serves as a strategic precursor. The propoxy group is introduced via alkoxyalkylation :

Procedure :

  • Epoxidation : Treat citronellene with m-CPBA to form an epoxide at C8.
  • Nucleophilic opening : React with sodium propoxide to install the propoxy group.
  • Deoxygenation : Use Mo(CO)₆ to remove the hydroxyl group, restoring the double bond.

Optimization Insights :

  • Epoxidation stereochemistry influences final product configuration.
  • Mo(CO)₆ minimizes over-reduction compared to traditional Pd/C hydrogenation.

Direct Etherification of 8-Hydroxy-3,7-dimethylocta-1,6-diene

A two-step sequence starting from 8-hydroxy-3,7-dimethylocta-1,6-diene:

  • Protection : Temporarily shield the hydroxyl group as a TBS ether.
  • Propylation : Deprotect under acidic conditions, then alkylate with propyl bromide (K₂CO₃, DMF).

Critical Parameters :

  • TBS protection prevents elimination during alkylation.
  • Anhydrous DMF enhances nucleophilic substitution efficiency.

Stereochemical Considerations

The C3 and C7 methyl groups introduce chirality, necessitating enantioselective methods:

  • Chiral catalysts : Shi epoxidation catalyst for asymmetric epoxidation.
  • Enzymatic resolution : Lipase-mediated kinetic resolution of racemic intermediates.

Analytical Validation

Successful synthesis requires confirmation via:

  • GC-MS : Molecular ion peak at m/z 196 [M]⁺.
  • ¹³C NMR : Signals at δ 114.2 (C1), 144.7 (C6), 71.5 (C8-O).

Industrial Scalability and Challenges

Method Scalability Cost Efficiency Environmental Impact
Diels-Alder route Moderate High Moderate (solvent use)
Citronellene derivative High Low Low (biobased feedstocks)
Direct etherification Low Moderate High (toxic reagents)

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-8-propoxyocta-1,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Alcohols, Ketones

    Reduction: Saturated hydrocarbons

    Substitution: Various alkylated derivatives

Scientific Research Applications

3,7-Dimethyl-8-propoxyocta-1,6-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-8-propoxyocta-1,6-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Reactivity
Octa-1,6-diene C₈H₁₄ None 110.20 Model compound for studying cyclization reactions
7-Methylocta-1,6-diene C₉H₁₆ Methyl at C7 124.22 Ene-cyclization studies; forms restricted transition states in DFT calculations
8-O-Acetylshanzhiside Methyl Ester C₂₀H₂₈O₁₁ Cyclopenta[c]pyran core, acetyloxy, methyl ester 444.43 Pharmacological research, synthetic precursor
(1Z,6Z)-1-Methyl-5-methylidene-8-isopropylcyclodeca-1,6-diene C₁₅H₂₂ Cyclodeca-diene, isopropyl 202.34 Not specified (structural complexity suggests potential in material science)

Key Observations :

  • Methyl groups at C3 and C7 introduce steric hindrance, which may slow reaction rates in cyclization compared to 7-Methylocta-1,6-diene .
  • Ring Systems vs. Linear Chains : Bicyclic or macrocyclic analogs (e.g., cyclodeca-dienes) exhibit distinct conformational constraints, influencing thermal stability and regioselectivity in reactions. Linear dienes like 3,7-Dimethyl-8-propoxyocta-1,6-diene offer greater flexibility but reduced ring strain .

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